3-bromo-N-(quinolin-5-yl)benzamide
Overview
Description
3-bromo-N-(quinolin-5-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a bromine atom attached to the benzamide moiety and a quinoline ring, making it a molecule of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(quinolin-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoyl chloride and 5-aminoquinoline.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 3-bromobenzoyl chloride is reacted with 5-aminoquinoline in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(quinolin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-bromo-N-(quinolin-5-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline moiety, which is known for its antimicrobial, antimalarial, and anticancer properties.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a drug candidate.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in chemical research.
Industrial Applications: It is used in the development of new materials and catalysts in the chemical industry.
Mechanism of Action
The mechanism of action of 3-bromo-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(quinolin-5-yl)benzamide
- 4-bromo-N-(quinolin-5-yl)benzamide
- 3-chloro-N-(quinolin-5-yl)benzamide
Comparison
Compared to similar compounds, 3-bromo-N-(quinolin-5-yl)benzamide is unique due to the specific position of the bromine atom on the benzamide moiety. This positioning can influence the compound’s reactivity and biological activity. For example, the bromine atom at the 3-position may enhance the compound’s ability to participate in substitution reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-bromo-N-quinolin-5-ylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-12-5-1-4-11(10-12)16(20)19-15-8-2-7-14-13(15)6-3-9-18-14/h1-10H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVLSBCFFLRBAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=CC3=C2C=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320307 | |
Record name | 3-bromo-N-quinolin-5-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648299 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
524042-00-0 | |
Record name | 3-bromo-N-quinolin-5-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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